molecular formula C13H14N2O3 B1398204 (5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester CAS No. 1208081-20-2

(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester

Cat. No.: B1398204
CAS No.: 1208081-20-2
M. Wt: 246.26 g/mol
InChI Key: STRXWDLXLATVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester is a heterocyclic compound that belongs to the oxadiazole family This compound features a five-membered ring containing one oxygen and two nitrogen atoms, which is characteristic of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-tolyl hydrazine with ethyl chloroacetate in the presence of a base, followed by cyclization with an oxidizing agent to form the oxadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The p-tolyl group and ester moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A closely related compound with similar structural features but different substituents.

    1,3,4-Oxadiazole: Another isomer with a different arrangement of nitrogen atoms in the ring.

    Thiadiazoles: Compounds with sulfur instead of oxygen in the ring, exhibiting different chemical properties.

Uniqueness

(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the p-tolyl group and the ester moiety enhances its potential for diverse applications compared to other oxadiazole derivatives .

Properties

IUPAC Name

ethyl 2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-17-12(16)8-11-14-13(18-15-11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRXWDLXLATVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester
Reactant of Route 6
(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.